molecular formula C19H27N3O2 B7562530 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one

Cat. No. B7562530
M. Wt: 329.4 g/mol
InChI Key: BJZJNOYWEOTUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one, also known as BRL-15572, is a compound that has been extensively studied for its potential applications in research related to neurological disorders. It is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of drug addiction, Parkinson's disease, and schizophrenia.

Mechanism of Action

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward and motivation, and the dopamine D3 receptor is thought to play a role in addiction and other disorders. By blocking this receptor, 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one may reduce drug-seeking behavior and improve motor function in Parkinson's disease. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of dopamine release in the brain.
Biochemical and Physiological Effects:
4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, improve motor function in animal models of Parkinson's disease, and reduce the symptoms of schizophrenia. It has also been shown to have a low potential for abuse and addiction, which is a promising feature for a drug that may be used to treat addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one is its selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. It has also been shown to have a low potential for abuse and addiction, which is important for a drug that may be used to treat addiction. However, there are some limitations to the use of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. It also has poor solubility in water, which may make it difficult to administer in some experiments.

Future Directions

There are several future directions for research related to 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one. One area of interest is the potential use of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration schedule for this application. Another area of interest is the potential use of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one in the treatment of Parkinson's disease. Clinical trials are needed to determine the safety and efficacy of this drug in humans. Finally, further research is needed to understand the exact mechanism of action of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one and to identify any potential off-target effects.

Synthesis Methods

The synthesis of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one involves a series of chemical reactions starting with the reaction of 1-benzylpiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-ethylpiperazine-2,5-dione to produce 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one. The final product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one has been extensively studied for its potential applications in neurological disorders such as drug addiction, Parkinson's disease, and schizophrenia. It has been shown to selectively block the dopamine D3 receptor, which is involved in the reward system of the brain and is implicated in addiction and other disorders. Preclinical studies have demonstrated that 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one can reduce drug-seeking behavior in animal models of addiction and improve motor function in animal models of Parkinson's disease. It has also shown promise in reducing the symptoms of schizophrenia, although further research is needed to confirm these findings.

properties

IUPAC Name

4-(1-benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-17-18(23)20-10-12-22(17)19(24)16-9-6-11-21(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZJNOYWEOTUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.